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Compound of Interest

Compound Name: IDH1 Inhibitor 3

Cat. No.: B15576616 Get Quote

This guide provides a detailed comparative analysis of two inhibitors targeting mutant isocitrate

dehydrogenase 1 (IDH1), DS-1001b and IDH1 Inhibitor 3. This document is intended for

researchers, scientists, and professionals in the field of drug development to offer an objective

overview of their biochemical activity, mechanism of action, and available preclinical and

clinical data.

Mutations in the IDH1 enzyme are a hallmark of several cancers, including glioma, acute

myeloid leukemia (AML), and chondrosarcoma.[1] These mutations lead to the production of

the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a crucial role in tumorigenesis

through epigenetic dysregulation.[1][2] Small molecule inhibitors targeting these mutant IDH1

enzymes represent a promising therapeutic strategy.[3]

Overview of Inhibitors
DS-1001b is a potent, orally bioavailable, and blood-brain barrier-permeable selective inhibitor

of mutant IDH1.[4][5][6] It has been investigated in clinical trials for the treatment of gliomas

harboring IDH1 mutations.[7][8][9]

IDH1 Inhibitor 3, also known as compound 6f, is a novel indane analogue identified as a

mutant IDH1 inhibitor.[10] The publicly available data on this compound is limited to its initial

discovery and in vitro biochemical activity.[10]

Biochemical and In Vitro Activity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15576616?utm_src=pdf-interest
https://www.benchchem.com/product/b15576616?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9449373/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9449373/
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2018.00493/full
https://synapse.patsnap.com/blog/what-are-idh1-inhibitors-and-how-do-you-quickly-get-the-latest-development-progress
https://www.selleckchem.com/products/ds-1001b.html
https://aacrjournals.org/mct/article/19/2/375/274479/A-Potent-Blood-Brain-Barrier-Permeable-Mutant-IDH1
https://www.medchemexpress.com/ds-1001b.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7213087/
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.2004
https://clinicaltrials.gov/study/NCT03030066
https://www.benchchem.com/product/b15576616?utm_src=pdf-body
https://www.medchemexpress.com/idh1-inhibitor-3.html
https://www.medchemexpress.com/idh1-inhibitor-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes the available quantitative data for the biochemical and in vitro

cellular activities of DS-1001b and IDH1 Inhibitor 3.

Parameter DS-1001b
IDH1 Inhibitor 3
(compound 6f)

Reference

Target Mutant IDH1 R132X Mutant IDH1 R132H [4]

IC50 (IDH1 R132H)

Not explicitly stated in

nM, but described as

potent.

45 nM [10]

Cellular Activity

Inhibited proliferation

of IDH1-mutated

chondrosarcoma cells

(GI50 = 77-81 nM)

and decreased 2-HG

levels.

No data available. [11]

Selectivity

Selective for mutant

IDH1 over wild-type

IDH1 and mutant

IDH2.[5]

No data available. [5]

Mechanism of Action
Both inhibitors target the mutant form of the IDH1 enzyme, but their precise binding

mechanisms differ based on available information.

DS-1001b acts as an allosteric inhibitor.[1][12] It binds to a pocket at the dimer interface of the

mutant IDH1 enzyme, stabilizing an "open" and inactive conformation.[1][12] This

conformational change disrupts the binding site for a crucial divalent cation (Mg2+), which is

necessary for the binding of the substrate α-ketoglutarate (α-KG).[1][12] Consequently, the

overall catalytic activity of the mutant enzyme is inhibited.[1]

The mechanism of action for IDH1 Inhibitor 3 has not been extensively characterized in the

public domain.
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Preclinical and Clinical Data
A significant disparity exists in the extent of preclinical and clinical evaluation between the two

inhibitors.

DS-1001b has undergone extensive preclinical and clinical development.

Preclinical: In vivo studies have demonstrated that DS-1001b impairs tumor growth in

xenograft models of both chondrosarcoma and glioblastoma.[5][11] It effectively penetrates

the blood-brain barrier, making it a suitable candidate for treating brain tumors.[5]

Mechanistically, DS-1001b has been shown to reverse aberrant histone modifications and

promote cell differentiation.[11]

Clinical: DS-1001b has been evaluated in a Phase I clinical trial (NCT03030066) for patients

with recurrent or progressive IDH1-mutant gliomas.[7][8][9][13] The study demonstrated that

the drug was well-tolerated and showed clinical activity, including complete and partial

responses in some patients.[7][8][13] A Phase II study (NCT04458272) has also been

initiated.

There is no publicly available preclinical in vivo or clinical data for IDH1 Inhibitor 3.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IDH1 signaling pathway and a general experimental

workflow for the evaluation of IDH1 inhibitors.
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IDH1 Signaling Pathway in Cancer
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Experimental Workflow for IDH1 Inhibitor Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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